molecular formula C3H10NO4PS B14309459 [1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid CAS No. 114023-39-1

[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid

Cat. No.: B14309459
CAS No.: 114023-39-1
M. Wt: 187.16 g/mol
InChI Key: YOAWFLUSTUMHAY-UHFFFAOYSA-N
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Description

[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid: is an organophosphorus compound characterized by the presence of an amino group, a methanesulfinyl group, and a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid can be achieved through several methods. One common approach involves the reaction of appropriate phosphonates with amines under controlled conditions. For example, the reaction of dialkyl phosphonates with amines in the presence of a base can yield the desired product . Another method involves the use of phosphonodiamides, which can be hydrolyzed to produce phosphonic acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction and improve yields . Additionally, microwave irradiation has been employed to accelerate the reaction process .

Chemical Reactions Analysis

Types of Reactions

[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfinyl group can yield sulfone derivatives, while substitution reactions can produce a variety of substituted phosphonic acids .

Scientific Research Applications

Chemistry

In chemistry, [1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the phosphonic acid group can mimic the phosphate group in biological systems, making it a valuable tool for studying enzyme mechanisms .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has been explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with specific molecular targets .

Industry

In industrial applications, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for use in a wide range of industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical and biological properties. This group allows for additional redox chemistry and potential interactions with biological targets that are not possible with simpler phosphonic acids .

Properties

CAS No.

114023-39-1

Molecular Formula

C3H10NO4PS

Molecular Weight

187.16 g/mol

IUPAC Name

(1-amino-2-methylsulfinylethyl)phosphonic acid

InChI

InChI=1S/C3H10NO4PS/c1-10(8)2-3(4)9(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7)

InChI Key

YOAWFLUSTUMHAY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CC(N)P(=O)(O)O

Origin of Product

United States

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